(5-(tert-Butyl)isoxazol-4-yl)methanol (5-(tert-Butyl)isoxazol-4-yl)methanol
Brand Name: Vulcanchem
CAS No.: 155602-41-8
VCID: VC0119184
InChI: InChI=1S/C8H13NO2/c1-8(2,3)7-6(5-10)4-9-11-7/h4,10H,5H2,1-3H3
SMILES: CC(C)(C)C1=C(C=NO1)CO
Molecular Formula: C8H13NO2
Molecular Weight: 155.197

(5-(tert-Butyl)isoxazol-4-yl)methanol

CAS No.: 155602-41-8

Cat. No.: VC0119184

Molecular Formula: C8H13NO2

Molecular Weight: 155.197

* For research use only. Not for human or veterinary use.

(5-(tert-Butyl)isoxazol-4-yl)methanol - 155602-41-8

Specification

CAS No. 155602-41-8
Molecular Formula C8H13NO2
Molecular Weight 155.197
IUPAC Name (5-tert-butyl-1,2-oxazol-4-yl)methanol
Standard InChI InChI=1S/C8H13NO2/c1-8(2,3)7-6(5-10)4-9-11-7/h4,10H,5H2,1-3H3
Standard InChI Key FWQMGUCIKRWRLY-UHFFFAOYSA-N
SMILES CC(C)(C)C1=C(C=NO1)CO

Introduction

Chemical Structure and Properties

(5-(tert-Butyl)isoxazol-4-yl)methanol features the characteristic isoxazole ring structure with specific substitution patterns that define its chemical identity and properties. The isoxazole core consists of a five-membered heterocyclic ring containing adjacent nitrogen and oxygen atoms, with the nitrogen at position 2 and oxygen at position 1 according to standard numbering conventions. This arrangement creates an electron-deficient aromatic system with distinct reactivity patterns compared to other heterocycles.

The molecular structure of (5-(tert-Butyl)isoxazol-4-yl)methanol is characterized by a tert-butyl group at position 5 of the isoxazole ring and a hydroxymethyl group at position 4. The molecular formula is C8H13NO2, corresponding to a molecular weight of approximately 155.20 g/mol. The tert-butyl substituent, comprising three methyl groups attached to a quaternary carbon, contributes significant steric bulk to one side of the molecule, potentially influencing intermolecular interactions and reaction pathways.

The hydroxymethyl group (-CH2OH) at position 4 introduces a polar, protic functionality that can participate in hydrogen bonding as both a donor and acceptor. This group significantly impacts the compound's solubility profile, likely enhancing water solubility compared to isoxazole derivatives lacking this polar substituent. Additionally, the primary alcohol functionality represents a reactive site for various chemical transformations, including oxidation, esterification, and nucleophilic substitution reactions.

Based on structural similarities to other isoxazole derivatives, particularly those bearing hydroxymethyl substituents such as (3-ethyl-5-methyl-4-isoxazolyl)methanol , several physical properties can be anticipated for (5-(tert-Butyl)isoxazol-4-yl)methanol. These predicted properties are summarized in Table 1.

Table 1: Predicted Physical Properties of (5-(tert-Butyl)isoxazol-4-yl)methanol

From a structural perspective, the isoxazole ring in (5-(tert-Butyl)isoxazol-4-yl)methanol exhibits aromatic character, though with less resonance stabilization than six-membered aromatic heterocycles. The electron distribution within the ring is influenced by the electronegative nitrogen and oxygen atoms, creating regions of partial positive charge, particularly at positions 3 and 5. The tert-butyl group at position 5 may partially compensate for this electron deficiency through inductive effects, potentially influencing the ring's reactivity toward electrophilic and nucleophilic reagents.

These structural and electronic features collectively define the chemical identity of (5-(tert-Butyl)isoxazol-4-yl)methanol and provide a foundation for understanding its reactivity, physical properties, and potential applications in various fields of chemistry and pharmaceutical research.

StepReactionConditionsExpected YieldKey Considerations
1Synthesis of pivaloylacetonitrile derivativeBase-catalyzed condensation65-75%Temperature control critical
2Formation of isoxazole ringHydroxylamine, pH 6.5-7.0, aqueous ethanol50-60%pH monitoring essential per search result
3Esterification of carboxyl groupH2SO4, MeOH or SOCl2 followed by MeOH80-90%Mild conditions to preserve isoxazole ring
4Reduction to hydroxymethyl groupLiAlH4, THF, -10°C to 0°C70-80%Similar to method in search result
5PurificationRecrystallization from appropriate solvent>95% puritySolvent selection based on solubility profile

For the reduction step to introduce the hydroxymethyl group, search result provides valuable precedent, describing how "(3-substituted phenylisoxazol-5-yl)methanol was produced by reducing carboxylates using LiAlH4." This methodology could be directly applied to convert a 5-(tert-butyl)isoxazole-4-carboxylate ester to the target (5-(tert-Butyl)isoxazol-4-yl)methanol.

These synthetic strategies provide a foundation for the preparation of (5-(tert-Butyl)isoxazol-4-yl)methanol, drawing upon established methodologies while acknowledging the specific challenges associated with the target compound's substitution pattern. Further optimization of reaction conditions and exploration of alternative pathways would likely be necessary to develop a high-yielding, efficient synthesis suitable for scale-up and practical applications.

Potential ApplicationBasis for PredictionStructural Features Supporting Activity
Antimicrobial ActivityRelated isoxazoles show antibacterial properties Balanced hydrophilic/hydrophobic profile
Antioxidant PropertiesHydroxyl-containing isoxazoles demonstrate radical scavengingHydroxymethyl group as hydrogen donor
Enzyme InhibitionIsoxazoles are found in various enzyme inhibitorsPotential for specific binding interactions
Anti-inflammatory ActivityCommon property of many isoxazole derivativesPotential interference with inflammatory mediators
Building Block for Drug DevelopmentVersatile functionality for further modificationHydroxymethyl group as synthetic handle

Search result specifically mentions that certain isoxazole-chalcone hybrids "showed strong in vitro activity against Mycobacterium tuberculosis H37Rv (Mtb H37Rv) with a MIC of 0.12 μg/mL." While (5-(tert-Butyl)isoxazol-4-yl)methanol lacks the chalcone moiety, this finding illustrates the potential of appropriately functionalized isoxazoles as antimicrobial agents. The same search result also notes that "Compounds 56–58 and 54 exhibited potent antioxidant activity, with IC50 values ranging from 5 to 8 μg/mL," highlighting another potential biological activity profile for isoxazole derivatives.

The hydroxymethyl group in (5-(tert-Butyl)isoxazol-4-yl)methanol represents a versatile functional handle for derivatization, potentially allowing for the preparation of prodrugs, conjugates with other bioactive molecules, or compounds with modified pharmacokinetic properties. For instance, esterification of the hydroxyl group could yield prodrugs with enhanced membrane permeability, while coupling with amino acids or peptides might produce conjugates with improved water solubility or targeted delivery capabilities.

Beyond pharmaceutical applications, (5-(tert-Butyl)isoxazol-4-yl)methanol may find utility in materials science, particularly as a building block for polymers or functional materials. The hydroxymethyl group provides a site for polymerization or crosslinking, while the isoxazole ring contributes thermal stability and unique electronic properties to the resulting materials.

In agricultural chemistry, isoxazole derivatives have been explored as potential agrochemicals, including fungicides, herbicides, and plant growth regulators. The balanced lipophilicity of (5-(tert-Butyl)isoxazol-4-yl)methanol might confer favorable properties for agricultural applications, such as appropriate persistence in soil or optimal translocation within plant tissues.

Related Isoxazole Derivatives

(5-(tert-Butyl)isoxazol-4-yl)methanol belongs to a broader family of functionalized isoxazoles, many of which share structural similarities while exhibiting diverse properties and applications. Examining related isoxazole derivatives provides valuable context for understanding the potential characteristics and applications of our target compound.

Another closely related compound mentioned in search result is "(3-ethyl-5-methyl-4-isoxazolyl)methanol," which shares the hydroxymethyl substituent at position 4 but features different alkyl substituents at positions 3 and 5. Comparing this compound with (5-(tert-Butyl)isoxazol-4-yl)methanol highlights the influence of alkyl substitution patterns on the properties of isoxazole derivatives. The tert-butyl group in our target compound is significantly bulkier than the methyl group in the related derivative, likely resulting in different steric effects, solubility properties, and binding characteristics.

Search result discusses 3-amino-5-(tert-butyl)isoxazole, which shares the tert-butyl substituent at position 5 with our target compound but features an amino group at position 3 instead of a hydroxymethyl group at position 4. This compound is synthesized "by reacting pivaloylacetonitrile with hydroxylamine under carefully controlled pH conditions" , potentially providing valuable insights for the synthesis of our target compound. Notably, the patent emphasizes the importance of pH control during synthesis, stating that "an optimum yield of the desired 3-isomer is obtained" when pH is carefully maintained between approximately 6.5 and 7.0 .

Table 4: Comparison of (5-(tert-Butyl)isoxazol-4-yl)methanol with Related Isoxazole Derivatives

CompoundStructural RelationshipKey DifferencesPotential Impact on Properties
(3-substituted phenylisoxazol-5-yl)methanol Positional isomer of hydroxymethyl groupHydroxymethyl at position 5; aryl at position 3Different spatial arrangement; potential for π-stacking interactions
(3-ethyl-5-methyl-4-isoxazolyl)methanol Similar substitution patternSmaller alkyl groups; different positionsLess steric hindrance; potentially different solubility profile
3-amino-5-(tert-butyl)isoxazole Shares tert-butyl at position 5Amino group at position 3; no hydroxymethylDifferent hydrogen bonding pattern; potentially more basic
Isoxazole-chalcone hybrids Contains isoxazole coreAdditional chalcone moietyEnhanced conjugation; demonstrated antimicrobial activity

Search result also mentions various isoxazole-chalcone hybrids with significant biological activities, including compounds that "showed strong in vitro activity against Mycobacterium tuberculosis H37Rv (Mtb H37Rv) with a MIC of 0.12 μg/mL." While these hybrid compounds contain additional structural elements beyond the isoxazole core, they exemplify the potential for isoxazole derivatives to exhibit potent biological activities when appropriately functionalized.

The structural diversity of isoxazole derivatives extends beyond these examples to include compounds with various functional groups at different positions of the ring. Common substitution patterns include carboxylic acids, esters, amides, halides, and other functional groups that modify the electronic, steric, and pharmacokinetic properties of the compounds. Each substitution pattern confers unique characteristics and potential applications, from pharmaceutical agents to building blocks for materials science.

Research DirectionKey ObjectivesPotential MethodologiesExpected Outcomes
Synthetic MethodologyDevelop efficient, selective routesFlow chemistry; green catalysisImproved access to compound and derivatives
Biological Activity ScreeningIdentify therapeutic potentialHigh-throughput screening; in vitro assaysDiscovery of novel bioactivities
Structure-Activity Relationship StudiesOptimize activity profilesSystematic derivatization; computational modelingStructure-activity relationships
Materials ApplicationsExplore functional materialsPolymerization; composite formationNovel materials with useful properties
Computational AnalysisUnderstand molecular propertiesDFT calculations; molecular dynamicsInsights into reactivity and interactions

The hydroxymethyl group in (5-(tert-Butyl)isoxazol-4-yl)methanol represents a particularly versatile synthetic handle for derivatization and functionalization. Future research might explore transformations such as oxidation to aldehyde or carboxylic acid derivatives, esterification with various carboxylic acids, etherification, or conversion to other functional groups such as amines or halides. Each of these transformations would yield derivatives with modified properties and potential applications.

In the broader context of heterocyclic chemistry, research on (5-(tert-Butyl)isoxazol-4-yl)methanol contributes to the ongoing exploration of isoxazoles as versatile scaffolds in organic synthesis, medicinal chemistry, and materials science. As analytical techniques advance and high-throughput screening methodologies become more sophisticated, the potential applications of this and related compounds will likely continue to expand, opening new avenues for innovation and discovery.

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